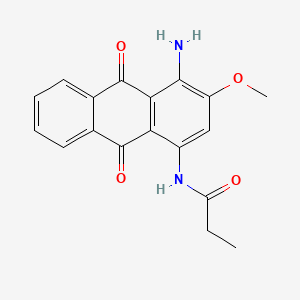

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

84560-13-4 |

|---|---|

Formule moléculaire |

C18H16N2O4 |

Poids moléculaire |

324.3 g/mol |

Nom IUPAC |

N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)propanamide |

InChI |

InChI=1S/C18H16N2O4/c1-3-13(21)20-11-8-12(24-2)16(19)15-14(11)17(22)9-6-4-5-7-10(9)18(15)23/h4-8H,3,19H2,1-2H3,(H,20,21) |

Clé InChI |

NLMCPTOHHZNHMB-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Stannous fluoride can be synthesized through the reaction of tin(II) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product. The chemical equation for this reaction is:

SnO+2HF→SnF2+H2O

Industrial Production Methods

In industrial settings, stannous fluoride is produced by reacting tin metal with hydrofluoric acid. The process involves dissolving tin in hydrofluoric acid, followed by purification steps to remove impurities. The resulting stannous fluoride is then dried and packaged for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Stannous fluoride undergoes several types of chemical reactions, including:

Oxidation: Stannous fluoride can be oxidized to stannic fluoride.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: Stannous fluoride can participate in substitution reactions with other halides.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as chlorine or oxygen can be used to oxidize stannous fluoride.

Reduction: Reducing agents like hydrogen gas can reduce stannous fluoride.

Substitution: Halide exchange reactions can occur with reagents like sodium chloride or potassium bromide.

Major Products Formed

Oxidation: Stannic fluoride (SnF4)

Reduction: Tin metal (Sn)

Substitution: Various halide compounds depending on the reagents used

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide is being investigated for its therapeutic potential due to its structural similarity to known bioactive compounds. The compound's ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of anthraquinone compounds exhibit anticancer properties. This compound may share similar mechanisms of action by inducing apoptosis in cancer cells. In vitro studies have shown that compounds with the anthraquinone structure can inhibit cell proliferation in various cancer cell lines .

Analytical Chemistry Applications

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method utilizing a Newcrom R1 HPLC column has been developed for the separation and analysis of this compound.

HPLC Methodology

The reverse phase HPLC method employs a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid is substituted with formic acid. This method allows for the efficient separation of impurities and is scalable for preparative purposes .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Mass-Spec Compatibility | Requires formic acid instead of phosphoric acid |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. The compound's molecular weight is approximately 324.33 g/mol, which influences its absorption and distribution in biological systems.

LogP Value

The LogP value of 3.04 indicates moderate lipophilicity, suggesting that the compound can effectively cross biological membranes, which is essential for oral bioavailability .

Mécanisme D'action

Stannous fluoride exerts its effects primarily through the promotion of enamel mineralization and the reduction of gingival inflammation. It has broad-spectrum antimicrobial properties, which help in controlling the microbial composition of dental biofilm. The compound interacts with the enamel surface, enhancing its resistance to acid attacks and preventing demineralization.

Comparaison Avec Des Composés Similaires

Anthraquinone-Based Analogues

The following table compares key structural features and properties of the target compound with its anthraquinone derivatives:

Key Observations :

- Substituent Effects : Replacing propionamide with sulfonamide (e.g., Disperse Red 86) increases molecular weight and alters solubility, making the latter more suitable as a disperse dye .

- Bioactivity : While the target compound lacks reported bioactivity, its brominated analog and sulfonamide derivatives are associated with environmental persistence .

Propionamide-Containing Non-Anthraquinone Compounds

Propionamide groups are critical in bioactive molecules. A comparison with non-anthraquinone propionamides:

Key Observations :

- Structural Flexibility: Propionamide’s compatibility with diverse cores (anthraquinone, thiadiazole) highlights its versatility in drug design.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Data

- Target Compound: Limited data available.

- 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (): ¹H-NMR: δ 2.88 (C-9 protons), 3.74 (OCH₃), 6.98 (NH₂). ¹³C-NMR: δ 160.6 (Ar-C-OCH₃), 116.5 (CN). Comparison: Methoxy and amino groups in anthraquinone analogs show similar deshielding effects, confirming electronic consistency across polycyclic systems .

Environmental and Regulatory Considerations

Activité Biologique

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide is a synthetic organic compound notable for its complex structure and diverse biological activities. This article will delve into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 324.33 g/mol

- Stereochemistry : Achiral

- Optical Activity : None

The structure features an anthracene core with amino and methoxy substituents, which are critical for its biological activity. The anthracene moiety is often associated with photodynamic properties, enhancing its therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis and disrupting cancer cell proliferation .

- Photodynamic Activity : Due to its anthracene structure, it may have applications in photodynamic therapy (PDT), where light activation leads to localized cytotoxicity in tumors .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Binding Affinity : Studies are ongoing to determine its binding affinity to various enzymes and receptors involved in inflammation and cancer progression. This interaction is crucial for understanding its therapeutic efficacy .

- Cytotoxic Mechanisms : It may induce apoptosis in cancer cells by regulating members of the Bcl-2 family and affecting cell cycle progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Amino-1-anthracenyl)propionamide | Anthracene core with amino group | Anticancer activity | Lacks methoxy substitution |

| 3-Methoxy-N-(4-aminoanilino)propionamide | Aniline derivative with methoxy | Moderate anti-inflammatory | Different aromatic system |

| 9,10-Anthraquinone | Anthraquinone without amino group | Antimicrobial properties | No amine functionality |

| This compound | Anthracene core with methoxy substitution | Anti-inflammatory & anticancer | Enhanced solubility and bioactivity |

This table illustrates that this compound stands out due to its combination of structural features that may enhance both solubility and bioactivity compared to similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer), with IC values ranging from 5 to 15 μM .

- Anti-inflammatory Effects : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Future Directions

The promising biological activities of this compound suggest potential applications in drug development for inflammatory diseases and cancer therapies. Continued research is necessary to elucidate its mechanisms further and optimize its therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves anthraquinone derivatives as precursors. A common approach includes:

- Oxidation : Anthracene derivatives are oxidized to 9,10-anthraquinone using agents like KMnO₄ or HNO₃ under controlled pH and temperature .

- Acylation : The amino group at the 4-position reacts with propionyl chloride in anhydrous conditions (e.g., THF or DMF) with a base (e.g., triethylamine) to form the propionamide moiety. Reaction efficiency depends on stoichiometric ratios and reaction time .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate the product.

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Reaction Time | 12–24 h | Prolonged time reduces side products |

| Solvent | DMF > THF | DMF enhances acylation rate |

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, propionamide at C4). Anthraquinone carbonyls appear as distinct peaks at ~180 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected: ~348.11 m/z).

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the anthraquinone core and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s bioactivity across different cancer cell lines?

- Methodological Answer : Contradictions may arise from cell-line-specific metabolic pathways. A systematic approach includes:

- Dose-Response Curves : Compare IC₅₀ values in hepatocarcinoma (e.g., HepG2), leukemia (e.g., K562), and breast cancer (e.g., MCF-7) cells .

- Mechanistic Studies : Assess apoptosis markers (e.g., caspase-3 activation) and ROS generation via flow cytometry.

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) in responsive vs. resistant lines.

Q. Example Data :

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |

|---|---|---|

| HepG2 | 12.3 ± 1.2 | 78 ± 5 |

| MCF-7 | 45.6 ± 3.1 | 32 ± 4 |

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.

- Nanoparticle Encapsulation : Use PLGA or liposomes (size: 100–200 nm) to enhance circulation time .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the propionamide chain for pH-dependent release .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to anthraquinone-sensitive targets (e.g., topoisomerase II). Key residues: Asp543, Lys454 .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns. Parameters: RMSD < 2 Å indicates stable binding .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported environmental persistence data for anthraquinone-derived compounds?

- Methodological Answer : Conflicting data on biodegradation (e.g., half-life in soil: 30–150 days) may stem from variable test conditions.

Q. Recommendations :

| Factor | Impact on Persistence |

|---|---|

| pH < 6 | Slows degradation |

| UV Exposure | Accelerates photolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.